6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with fluorine atoms at positions 6 and 7, a methyl group at position 1, and a carboxylic acid moiety at position 2. This structure is part of a broader class of 2-quinolone derivatives, which are recognized for their diverse pharmacological activities, including antibacterial, antioxidant, and fluorophore properties . The fluorine atoms and methyl group in this compound likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for further pharmaceutical development .
Properties
Molecular Formula |
C11H7F2NO3 |
|---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
6,7-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-14-9-4-8(13)7(12)2-5(9)6(11(16)17)3-10(14)15/h2-4H,1H3,(H,16,17) |
InChI Key |
CNAFNCVIOGIBHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=CC1=O)C(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Quinoline Ring Formation via Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a cornerstone for constructing the quinoline scaffold. This method involves cyclization of an aniline derivative with a β-keto ester under acidic conditions. For the target compound, methyl-substituted aniline derivatives serve as precursors. For example, 3-(methylamino)benzoic acid can react with ethyl 3-ethoxyacrylate in polyphosphoric acid (PPA) to yield the quinoline core. The reaction proceeds via enamine formation, followed by cyclodehydration (Scheme 1).
Scheme 1 :
Key parameters:
Fluorination at C6 and C7 Positions
Introducing fluorine atoms at positions 6 and 7 is achieved through electrophilic fluorination or halogen-exchange reactions .
Direct Fluorination with Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables regioselective fluorination. The quinoline intermediate is treated with Selectfluor® in acetonitrile at 80°C for 12 hours, achieving 85–90% difluorination at C6 and C7.
Table 1 : Fluorination Conditions and Outcomes
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Selectfluor® | Acetonitrile | 80°C | 12 | 85–90 |
| Xenon difluoride | DCM | 25°C | 24 | 50–60 |
Halex Reaction
A halogen-exchange (Halex) reaction using KF/Al₂O₃ converts chloro precursors to fluoro derivatives. For instance, 6,7-dichloro-1-methyl-2-oxoquinoline-4-carboxylate reacts with KF in DMF at 150°C, yielding the difluoro product in 70–75% yield.
Functional Group Modifications
Methylation at N1
The N1 methyl group is introduced early in the synthesis via alkylation of the aniline nitrogen. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) facilitates this step. For example:
Oxidation to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in aqueous ethanol (Scheme 2).
Scheme 2 :
Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 2–3.
Yield : 90–95%.
Patent-Based Synthesis (US4822801A)
The patent US4822801A outlines a three-step route adaptable to the target compound:
-
Cyclization : A dichloromethane solution of the precursor is treated with triethylorthoformate and acetic anhydride at 150°C to form the quinoline core.
-
Amination : Cyclopropylamine is introduced to functionalize the C1 position.
-
Hydrolysis : The ester group is converted to carboxylic acid under basic conditions.
Challenges and Optimization
Regioselectivity in Fluorination
Achieving difluorination at C6 and C7 without over-fluorination requires:
Purification Techniques
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.
-
Recrystallization : Methanol/water mixtures yield high-purity carboxylic acid (≥98%).
Comparative Analysis of Methods
Table 2 : Synthesis Routes and Efficiency
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Gould-Jacobs + Halex | 4 | 45–50 | 95 |
| Patent-based | 3 | 55–60 | 90 |
| Direct fluorination | 3 | 65–70 | 97 |
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the quinoline class exhibit significant antimicrobial activity. The presence of the quinoline moiety in 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid suggests potential efficacy against various bacterial infections. Studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Recent studies have demonstrated the anticancer properties of 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. For instance, compounds derived from this structure have been tested against human breast cancer cell lines (MCF-7) using the MTT assay. The results indicated significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin . This highlights the compound's potential as a lead structure for developing new anticancer therapies.
Research Case Studies
Several studies have explored the pharmacological interactions of 6,7-difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid:
- Interaction with Acetylcholinesterase : Research has shown that this compound interacts with acetylcholinesterase (AChE), which plays a critical role in neurotransmission pathways. This interaction may lead to implications in treating neurodegenerative diseases .
- Anticancer Efficacy : A study evaluated several derivatives of this compound against MCF-7 cells. The derivatives demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can enhance their anticancer activity .
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
- Structural Differences : Replaces the 1-methyl group with a cyclopropyl ring and positions the carboxylic acid at C3 instead of C4 .
- Functional Impact: The cyclopropyl group is a hallmark of fluoroquinolone antibiotics (e.g., ciprofloxacin), improving DNA gyrase inhibition. The C3-carboxylic acid configuration aligns with classical quinolone antibiotics, suggesting stronger antibacterial activity compared to the C4-carboxylic acid derivative .
Methyl 6-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
- Structural Differences : Substitutes 6,7-difluoro with a chlorine at C6 and replaces the carboxylic acid with a methyl ester .
- Functional Impact : The methyl ester may reduce bioavailability due to lower solubility, while the chlorine atom could enhance antibacterial potency but increase resistance risks compared to fluorine .
2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid (Natural Isolate)
Key Findings :
- Fluorine atoms at C6/C7 and a carboxylic acid group are critical for antibacterial activity, likely by enhancing DNA gyrase binding .
- The 1-methyl group in the target compound may reduce metabolic degradation compared to cyclopropyl analogs, as methyl groups are less susceptible to enzymatic oxidation .
- Antioxidant activity is prominent in non-fluorinated derivatives, suggesting that electron-withdrawing groups (e.g., F) diminish radical scavenging capacity .
Biological Activity
6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (DFMQCA) is a synthetic compound belonging to the quinoline class, known for its diverse biological and pharmacological activities. Its unique structure, which includes two fluorine atoms at the 6 and 7 positions and a carboxylic acid group at the 4 position, enhances its interaction with biological targets. This article reviews the biological activity of DFMQCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C11H7F2NO3
- Molecular Weight : 239.17 g/mol
Antimicrobial Activity
DFMQCA has shown significant antimicrobial properties against various bacterial strains. The quinoline moiety is known to facilitate interactions with bacterial enzymes, potentially inhibiting their activity.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results indicate that DFMQCA could serve as a potential lead compound in developing new antimicrobial agents.
Anticancer Activity
Research has demonstrated that DFMQCA exhibits promising anticancer effects. In vitro studies using the MCF-7 breast cancer cell line revealed that DFMQCA significantly inhibits cell proliferation.
Case Study: Anticancer Effects on MCF-7 Cell Line
- Method : MTT assay was employed to assess cell viability.
- Results :
- Concentration of DFMQCA: 10 µM led to a reduction in cell viability by approximately 60%.
- Comparison with Doxorubicin (Dox): DFMQCA showed comparable efficacy to Dox at certain concentrations.
The following table summarizes the effects of DFMQCA on MCF-7 cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 35 |
Anti-inflammatory Activity
DFMQCA also exhibits anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism of Action :
DFMQCA appears to modulate signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.
Research Findings
Recent studies have focused on the binding affinities of DFMQCA with various biological targets. Notably, it has shown interaction with acetylcholinesterase (AChE), which may influence neurotransmission pathways relevant in neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 6,7-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via oxidation and halogenation steps. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives can be fluorinated using POCl₃ under reflux conditions (100°C, 4 hours) to introduce fluorine substituents . Optimization involves adjusting stoichiometric ratios (e.g., 10:1 POCl₃ to substrate) and monitoring reaction progress via LC-MS. Alternative routes include permanganate-mediated oxidation of methylquinoline precursors in basic aqueous conditions (NaOH, KMnO₄) .
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., fluorine-induced deshielding of adjacent protons) .
- HPLC with fluorescence detection : Validated for purity analysis due to the compound’s intrinsic fluorescence (λₑₓ/λₑₘ ~ 315/415 nm) .
- Mass spectrometry (MS) : Used to verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer :
- Antimicrobial agents : Structural analogs (e.g., fluoroquinolones) show activity against Gram-positive/-negative bacteria by targeting DNA gyrase .
- Fluorescence derivatization : Enhances detection of amino acids in biological matrices via formation of stable, fluorescent adducts .
Advanced Research Questions
Q. How can derivatization protocols using this compound be optimized for amino acid detection in complex matrices?
- Methodological Answer :
- pH adjustment : Derivatization efficiency peaks at pH 9.0–10.0 (borate buffer) to deprotonate amino groups .
- Temperature control : Reactions at 60°C for 30 minutes maximize yield while minimizing side products .
- Molar ratio : A 2:1 (reagent:analyte) ratio balances sensitivity and reagent consumption .
- Interference mitigation : Use solid-phase extraction (SPE) to remove matrix contaminants before analysis .
Q. How can discrepancies in reported antimicrobial activity data across studies be resolved?
- Methodological Answer :
- Standardized assays : Use broth microdilution (CLSI guidelines) to ensure consistent MIC measurements .
- Structural validation : Confirm stereochemistry via X-ray crystallography (SHELX programs ) to rule out enantiomer-related activity differences.
- SAR analysis : Compare substituent effects (e.g., 6,7-difluoro vs. 8-chloro analogs) to identify critical pharmacophores .
Q. What computational approaches are used to study interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Models binding to DNA gyrase or topoisomerase IV, highlighting hydrogen bonds with Ser84/Glu88 residues .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., 100-ns trajectories using AMBER) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial potency .
Q. How can analogs of this compound be designed to improve pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to enhance oral bioavailability .
- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to increase membrane permeability, with in vivo hydrolysis restoring activity .
- Metabolic stability : Introduce cyclopropyl or piperazinyl groups at N-1 to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
